1-Phenylethyl acetate

Description

Historical Context and Significance in Chemical Research

Historically, 1-phenylethyl acetate (B1210297) has been recognized for its pleasant floral and fruity aroma, leading to its use in the fragrance and food industries. researchgate.netchemimpex.com In the realm of chemical research, its significance lies in the challenges and opportunities presented by its chiral center. The synthesis of enantiomerically pure forms of 1-phenylethyl acetate has been a long-standing goal, driving the development of new synthetic and biocatalytic methods. Early research often focused on chemical synthesis routes, which sometimes resulted in low optical purity and involved the use of heavy metal reagents. scirp.org The quest for greener and more efficient production methods has since shifted the focus towards enzymatic and biocatalytic approaches. scirp.org

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is dominated by biocatalysis, particularly the use of lipases and esterases for kinetic resolution and enantioselective synthesis. scirp.orgtandfonline.comnih.govnih.gov Researchers are actively exploring novel biocatalysts from various sources, including deep-sea bacteria, to achieve high enantioselectivity and yield. tandfonline.comhep.com.cnfigshare.com A significant trend is the immobilization of enzymes to enhance their stability and reusability, which is crucial for industrial applications. scirp.orgtandfonline.comfigshare.com Furthermore, the use of whole-cell biocatalysts is being investigated as an environmentally friendly and cost-effective alternative to isolated enzymes. hep.com.cn Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, is another area of active research aimed at maximizing the yield of the desired stereoisomer. researchgate.net The application of this compound extends to being a valuable solvent in chemical synthesis and a reagent or intermediate in the development of new compounds. chemimpex.com

Stereoisomeric Forms and Their Research Implications

This compound exists as two enantiomers, (R)- and (S)-1-phenylethyl acetate, due to the presence of a chiral carbon atom. These enantiomers can have different biological activities and sensory properties, making their separation and individual study a key research focus.

Research on (R)-1-phenylethyl acetate has been prominent, particularly in the context of its production through kinetic resolution of racemic 1-phenylethanol (B42297). nih.govresearchgate.net Studies have focused on optimizing reaction conditions, such as the choice of enzyme, acyl donor, and solvent, to achieve high enantiomeric excess (e.e.) and conversion rates for (R)-1-phenylethyl acetate. nih.gov For instance, a mycelium-bound lipase (B570770) from Aspergillus oryzae has demonstrated excellent enantioselectivity in producing (R)-1-phenylethyl acetate with an e.e. of over 99%. nih.gov

The (S)-enantiomer has also been a subject of significant research, often produced through the enantioselective hydrolysis of racemic this compound. tandfonline.comhep.com.cnfigshare.com Extracellular proteases from the deep-sea bacterium Bacillus sp. DL-2 have been shown to generate (S)-1-phenylethyl acetate with an exceptionally high enantiomeric excess of 99%. tandfonline.comfigshare.com Similarly, the use of whole cells of Bacillus sp. DL-2 has yielded (S)-1-phenylethyl acetate with an optical purity of 99.8%. hep.com.cn

Racemic this compound serves as the starting material for many kinetic resolution studies. tandfonline.commdpi.com Research involving racemic mixtures focuses on developing efficient methods for separating the enantiomers. tandfonline.comnih.gov The asymmetric hydrolysis of racemic this compound using various enzymes is a common strategy to obtain enantiomerically enriched alcohols and the unreacted acetate. tandfonline.comhep.com.cnmdpi.com

Interactive Table: Enzymatic Resolution of this compound

| Biocatalyst | Substrate | Product(s) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Aspergillus oryzae lipase | (RS)-1-Phenylethanol | (R)-1-Phenylethyl acetate | >99% | nih.gov |

| Bacillus sp. DL-2 extracellular proteases | (±)-1-Phenylethyl acetate | (S)-1-Phenylethyl acetate | 99% | tandfonline.comfigshare.com |

| Bacillus sp. DL-2 whole cells | (±)-1-Phenylethyl acetate | (S)-1-Phenylethyl acetate | 99.8% | hep.com.cn |

| Nostoc cf-muscorum (CCALA 129) | (±)-1-Phenylethyl acetate | 1-(R)-phenylethanol, 1-(S)-phenylethyl acetate | >99% (alcohol), up to 98% (ester) | mdpi.com |

| Leptolyngbya foveolarum (CCALA 76) | (±)-1-Phenylethyl acetate | 1-(R)-phenylethanol, 1-(S)-phenylethyl acetate | 89% (alcohol) | mdpi.com |

| Synechococcus bigranulatus (CCALA 187) | (±)-1-Phenylethyl acetate | 1-(R)-phenylethanol, 1-(S)-phenylethyl acetate | 86% (alcohol) | mdpi.com |

Naturally Occurring this compound and Biosynthesis Research

Until recently, the natural occurrence of this compound was not definitively confirmed. acs.orgnih.govacs.org However, recent studies have provided detailed identification of this compound in natural sources such as clove buds (Syzygium aromaticum), cocoa pulp, and grape hyacinth flowers. acs.orgnih.govacs.org In clove buds, an enantiomeric excess of 60% for (1S)-(-)-1-phenylethyl acetate was found, suggesting an enzymatic biosynthesis pathway. nih.govacs.org

Research into the biosynthesis of this compound is still an emerging area. It is believed to be synthesized from its precursor, 1-phenylethanol, through the action of alcohol acetyltransferases (AATs). psu.edu These enzymes are part of the broader phenylpropanoid pathway, which is responsible for producing a wide variety of floral scent compounds. cyanocyc.orgfrontiersin.orgcirad.fr The biosynthesis of related compounds like 2-phenylethyl acetate from L-phenylalanine via the Ehrlich pathway has been more extensively studied and provides a model for understanding the production of this compound in plants. frontiersin.orgcirad.frnih.gov In transgenic petunia plants, the introduction of a rose alcohol acetyltransferase (RhAAT) led to the production of phenylethyl acetate, demonstrating the role of this enzyme in its formation. psu.edu

Table: Naturally Occurring this compound

| Natural Source | Compound Identified | Enantiomeric Excess | Reference |

|---|---|---|---|

| Clove (Syzygium aromaticum) buds | This compound | 60% (1S)-(-) | nih.govacs.org |

| Cocoa pulp | This compound | Not specified | acs.orgnih.gov |

| Grape hyacinth flowers | This compound | Not specified | acs.orgnih.gov |

Identification in Natural Sources (e.g., Clove Buds, Cocoa Pulp, Grape Hyacinth Flowers)

The occurrence of the flavor component this compound in nature has been a subject of scientific investigation, with studies confirming its presence in several plant sources. researchgate.net Until recently, its natural occurrence had not been unambiguously verified. researchgate.netacs.org

Detailed research has provided definitive identification of this compound in clove buds (Syzygium aromaticum). researchgate.netnih.gov In one study, a significant quantity of clove buds (7.2 kg) was processed through simultaneous distillation-extraction (SDE) and vacuum distillation to yield 15.2 g of essential oil. researchgate.net This oil was further fractionated and purified using silica (B1680970) column chromatography and preparative high-performance liquid chromatography (prep-HPLC), resulting in the isolation of 1 to 2 mg of this compound with a purity of approximately 93.0%. researchgate.netnih.gov The concentration of this compound in clove buds was determined to be a relatively high 2.7 parts per million. acs.org The identity of the isolated compound was rigorously confirmed through multiple analytical techniques, including gas chromatography-mass spectrometry (GC/MS), infrared spectroscopy, enantioselective gas chromatography, isotope ratio mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.orgnih.gov

Beyond clove buds, headspace solid-phase microextraction-gas chromatography/mass spectrometry (HS-SPME-GC/MS) analyses have revealed the presence of this compound in other natural sources. acs.orgacs.org These include the pulp of cocoa (Theobroma cacao) and the flowers of various grape hyacinth species, such as Muscari armeniacum, M. aucheri, and M. neglectum. acs.orgresearchgate.net In some cocoa genotypes, like PMCT-58, it is considered a minor component contributing to the floral aroma profile alongside its derivatives, 1-phenylethanol and acetophenone (B1666503). icco.org

Table 1: Natural Sources of this compound

| Natural Source | Scientific Name | Part(s) Where Identified | Analytical Method(s) Used for Identification |

| Clove Buds | Syzygium aromaticum | Buds, Essential Oil | GC/MS, NMR, SDE, prep-HPLC, HS-SPME-GC/MS researchgate.netacs.orgmdpi.com |

| Cocoa Pulp | Theobroma cacao | Pulp | HS-SPME-GC/MS, HS-SPME-enantio-GC/MS acs.orgresearchgate.net |

| Grape Hyacinth | Muscari spp. | Flowers | HS-SPME-GC/MS acs.org |

Investigating Natural Formation Pathways (Enzymatic vs. Chemical)

The precise natural formation pathway of this compound remains an area of active investigation, with evidence pointing towards a biological, enzyme-driven process rather than a purely chemical one. mdpi.com The key indicator for an enzymatic origin is the observation of enantiomeric excess—a condition where one stereoisomer of a chiral molecule is produced more than the other. mdpi.com

In the case of this compound isolated from clove buds and their hydrodistilled oil, a significant enantiomeric excess has been found. mdpi.com Specifically, analysis revealed a 60% enantiomeric excess of the (1S)-(-)-1-phenylethyl acetate isomer. researchgate.netnih.gov This stereospecificity is a hallmark of enzymatic biosynthesis, as non-biological chemical reactions would typically produce a racemic mixture (an equal amount of both enantiomers). mdpi.com Based on these findings, researchers conclude that this compound in clove buds is likely the product of enzymatic biosynthesis and not an artifact of processing. mdpi.com Further analysis of this compound from cocoa pulp also showed a distinct enantiomeric distribution of approximately 8% (R)-isomer and 92% (S)-isomer. researchgate.net

Research into plant biochemistry has identified potential enzymatic pathways. In transgenic petunia plants, the enzyme rose alcohol acetyltransferase (RhAAT) has been shown to produce phenylethyl acetate by utilizing phenylethyl alcohol as a substrate. psu.edu Similarly, in cocoa, it is proposed that the biosynthesis involves the acetylation of 2-phenylethanol (B73330) by an acetyl-coenzyme A acetyltransferase (AAT). frontiersin.org This pathway originates from the amino acid L-phenylalanine, which is first converted to 2-phenylethanol and then acetylated to form the final ester. frontiersin.org Studies have also explored the use of various lipases, such as Novozym 435, for the enzymatic synthesis of this compound, further demonstrating the viability of biocatalytic routes for its formation. scirp.org

Table 2: Investigated Formation Pathways of this compound

| Proposed Pathway | Evidence / Key Findings | Organism / System Studied |

| Enzymatic | A significant enantiomeric excess (60-62%) of the (1S)-(-) isomer was observed. researchgate.netmdpi.com | Clove Buds (Syzygium aromaticum) |

| Enzymatic | An enantiomeric distribution of ~8/92% (R/S) was determined. researchgate.net | Cocoa Pulp (Theobroma cacao) |

| Enzymatic | The enzyme rose alcohol acetyltransferase (RhAAT) was shown to convert phenylethyl alcohol into phenylethyl acetate. psu.edu | Transgenic Petunia (Petunia hybrida) |

| Enzymatic | A proposed pathway involves the acetylation of 2-phenylethanol by an acetyl-coenzyme A acetyltransferase (AAT). frontiersin.org | Cocoa (Theobroma cacao) |

| Chemical | Considered less likely in nature due to the observed enantiomeric excess in natural isolates. mdpi.com | General |

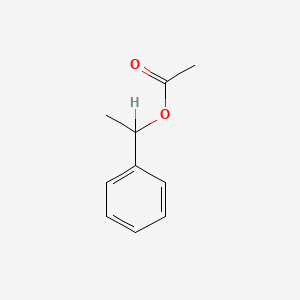

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXDOLUJCHOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041636 | |

| Record name | (+/-)-alpha-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

94.00 to 95.00 °C. @ 12.00 mm Hg | |

| Record name | 1-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.024-1.040, 1.020-1.035 | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-92-5, 29759-11-3 | |

| Record name | 1-Phenylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylcarbinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-alpha-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanol, methyl-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS3E9NBA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Catalysis Research for 1 Phenylethyl Acetate

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure 1-phenylethyl acetate (B1210297) is of significant interest due to its applications as a chiral building block in the pharmaceutical and fine chemical industries. Enantioselective synthesis, particularly through enzymatic kinetic resolution (EKR) of racemic 1-phenylethanol (B42297), has emerged as a prominent and environmentally benign strategy. This approach utilizes the stereoselectivity of enzymes, primarily lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.

Enzymatic Kinetic Resolution (EKR) of 1-Phenylethanol

Enzymatic kinetic resolution is a widely employed method for obtaining enantiomerically pure compounds. mdpi.com In the context of 1-phenylethyl acetate synthesis, EKR of racemic 1-phenylethanol involves the use of lipases to catalyze the enantioselective acylation of one of the alcohol's enantiomers. scielo.br This process results in the formation of an optically active ester and leaves behind the unreacted, optically enriched alcohol enantiomer. scielo.br The efficiency of this resolution is determined by the enzyme's activity and enantioselectivity.

Several lipases have demonstrated high efficacy in the kinetic resolution of racemic 1-phenylethanol. These enzymes exhibit a high degree of stereoselectivity, preferentially catalyzing the acylation of the (R)-enantiomer of 1-phenylethanol to produce (R)-1-phenylethyl acetate. researchgate.net

Candida antarctica Lipase (B570770) B (Novozym 435): This immobilized lipase is one of the most extensively studied and commercially significant biocatalysts for the kinetic resolution of 1-phenylethanol. scielo.brnih.govresearchgate.net Novozym 435 consistently demonstrates high conversion rates and excellent enantioselectivity in this reaction. nih.govscirp.org Studies have shown that it can achieve high enantiomeric excess for the substrate (ee_s) under optimized conditions. nih.govbohrium.com For instance, one study determined the optimal reaction parameters to achieve 100% ee_s as a substrate concentration of 240 mM and a biocatalyst concentration of 11 mg/mL at 42°C for 75 minutes. nih.govbohrium.comnih.gov

Burkholderia cepacia Lipase: Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) is another effective biocatalyst for the kinetic resolution of 1-phenylethanol. mdpi.comnih.govtandfonline.com This lipase has shown high enantioselectivity, particularly when immobilized. researchgate.net Research has indicated that Burkholderia cepacia lipase can yield (R)-1-phenylethyl acetate with high enantiomeric excess. mdpi.com In certain catalytic systems, it has been shown to produce enantiomerically pure this compound with an enantiomeric excess of the product (ee_p) of 98.9%. mdpi.comresearchgate.net

Porcine Pancreatic Lipase (PPL): Porcine pancreatic lipase has also been utilized as a catalyst for the synthesis of this compound. oalib.comscirp.org While it may exhibit lower reactivity compared to Novozym 435, it still serves as a viable biocatalyst for the kinetic resolution of 1-phenylethanol. scirp.orgscirp.org PPL is a triacylglycerol acylhydrolase that functions in the hydrolysis of ester bonds in lipid substrates. leebio.com

Optimization of Enzymatic Reaction Parameters

The efficiency and selectivity of the enzymatic kinetic resolution of 1-phenylethanol are highly dependent on various reaction parameters. Optimization of these factors is crucial for achieving high yields and enantiomeric purity of this compound.

The choice of lipase is a critical factor influencing the outcome of the kinetic resolution. As discussed, Novozym 435 and Burkholderia cepacia lipase are among the most effective. mdpi.comnih.gov The concentration of the lipase also plays a significant role. For Novozym 435, an optimal concentration of 11 mg/mL has been reported to achieve 100% enantiomeric excess for the substrate. nih.govnih.gov Another study identified an optimal lipase addition of 40 mg/ml for Novozym 435. scirp.orgscirp.org

| Lipase | Key Findings | Reference |

|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Achieved 100% enantiomeric excess of the substrate (ee_s) at a concentration of 11 mg/mL. | nih.govnih.gov |

| Burkholderia cepacia Lipase | Produced this compound with an enantiomeric excess of the product (ee_p) of 98.9%. | mdpi.comresearchgate.net |

| Porcine Pancreatic Lipase | Demonstrated catalytic activity, though generally lower than Novozym 435. | scirp.orgscirp.org |

The selection of the acyl donor is another crucial parameter. Activated esters are often preferred as they can lead to higher reaction rates. abo.fi

Vinyl Acetate: This is a widely used and highly effective acyl donor for the lipase-catalyzed resolution of 1-phenylethanol. mdpi.comnih.govacs.org Its use often results in high enantiomeric excess of the product. mdpi.com The reaction with vinyl acetate is considered irreversible, which is advantageous for achieving high conversion. nih.gov

Isopropenyl Acetate: Isopropenyl acetate is another effective acyl donor that has been investigated in this reaction. mdpi.com

Propionic Anhydride (B1165640): While less common than vinyl acetate, other anhydrides can also serve as acyl donors.

| Acyl Donor | Observations | Reference |

|---|---|---|

| Vinyl Acetate | Widely used, leads to high enantiomeric excess and an irreversible reaction. | mdpi.comnih.gov |

| Isopropenyl Acetate | An effective alternative to vinyl acetate. | mdpi.com |

| Ethyl Butyrate | Considered a more environmentally friendly alternative to vinyl esters. | tandfonline.com |

The reaction medium significantly influences the activity and enantioselectivity of the lipase.

n-Heptane and Toluene: These nonpolar organic solvents are commonly used in the kinetic resolution of 1-phenylethanol. mdpi.com n-Heptane, in particular, has been identified as a suitable reaction solvent. mdpi.com

Ionic Liquids: Ionic liquids have emerged as "green" alternatives to conventional organic solvents. rsc.org They can enhance the enantioselectivity of lipases in some cases. rsc.org For instance, the use of a two-phase catalytic system with n-heptane and the ionic liquid [EMIM][BF4] with Burkholderia cepacia lipase resulted in an enantiomeric excess of the product of 98.9%. mdpi.com Protic ionic liquids have also been successfully employed as reaction media for the kinetic resolution of 1-phenylethanol catalyzed by Candida antarctica lipase B, showing good rates and high enantioselectivities. rsc.orgrsc.org

Solvent-Free Systems: Conducting the reaction in a solvent-free system is an attractive option from an environmental and economic perspective. This approach can simplify the downstream processing and reduce waste.

| Reaction Medium | Effect on Reaction | Reference |

|---|---|---|

| n-Heptane | A suitable and commonly used nonpolar organic solvent. | mdpi.com |

| Toluene | Another common nonpolar organic solvent for this reaction. | mdpi.com |

| Ionic Liquids (e.g., [EMIM][BF4]) | Can improve enantioselectivity and allow for enzyme reuse. | mdpi.comrsc.org |

| Solvent-Free Systems | Environmentally and economically advantageous. |

Temperature and Reaction Time

In studies utilizing Novozym 435, a widely used immobilized lipase from Candida antarctica, an optimal reaction temperature of 60°C was identified, leading to a 61.49% yield of this compound after a 24-hour reaction period. oalib.comscirp.orgscirp.org However, other research focused on optimizing for enantiomeric excess has identified different optimal conditions. For instance, to achieve 100% enantiomeric excess for the substrate (S)-1-phenylethanol, an optimal temperature of 42°C with a significantly shorter reaction time of 75 minutes was determined. nih.gov Further studies have demonstrated that reaction times can be substantially reduced; for example, when Novozym 435 was reused for four or more cycles, the reaction time was decreased to just 1 hour at a lower temperature of 30°C, while maintaining a stable yield above 40%. oalib.comscirp.orgscirp.org In dynamic kinetic resolution (DKR) processes, temperatures of 40°C and 70°C have been successfully employed, with reaction times of 18 to 20 hours, to achieve quantitative yields (>97%) of the acetate product. nih.gov

These findings highlight the trade-offs between yield, reaction time, and enantioselectivity, which can be modulated by adjusting the reaction temperature.

Table 1: Effect of Temperature and Reaction Time on this compound Synthesis

| Enzyme/System | Optimal Temperature (°C) | Reaction Time | Outcome/Yield |

|---|---|---|---|

| Novozym 435 | 60 | 24 hours | 61.49% yield. oalib.comscirp.org |

| Novozym 435 (reused >4x) | 30 | 1 hour | >40% stable yield. oalib.comscirp.org |

| Novozym 435 (for 100% eeₛ) | 42 | 75 minutes | 100% enantiomeric excess of substrate. nih.gov |

| Ruthenium/CALB DKR | 40 | 18 hours | Quantitative yield (>99.5%). nih.gov |

pH Influence

The pH of the reaction medium is a crucial factor governing enzyme structure and activity. creative-enzymes.com Enzymes, being proteins, have ionizable groups on their amino acid side chains, and changes in pH can alter their ionization state. creative-enzymes.com This can disrupt the ionic bonds that maintain the enzyme's specific three-dimensional conformation, potentially leading to a loss of function. creative-enzymes.com Each enzyme operates most effectively within a specific pH range, known as the optimal pH. creative-enzymes.com

For the enzymes involved in the synthesis of this compound, such as esterases and lipases, maintaining an optimal pH is essential for maximal activity. For example, biochemical characterization of an esterase from Escherichia coli involved in the hydrolysis of acetate esters showed maximum activity at a pH of 9.0. researchgate.net Another study on a purified esterase identified an optimal pH of 8.0 in a Tris-HCl buffer for its catalytic activity. researchgate.net While these examples relate to hydrolysis, the principle applies to synthesis as well, as the enzyme's catalytic machinery is pH-dependent. Extreme pH values, whether highly acidic or alkaline, can cause irreversible denaturation of the enzyme, leading to a complete loss of catalytic activity. creative-enzymes.com

Reuse and Stability of Immobilized Enzymes

The immobilization of enzymes is a key strategy to enhance their stability and enable their recovery and reuse, which is critical for industrial applications. nih.gov Immobilized enzymes like Novozym 435 have demonstrated significant potential in the synthesis of this compound due to their robust performance over multiple cycles.

Table 2: Reusability of Immobilized Lipases

| Immobilized Enzyme | Number of Cycles | Reaction Conditions | Result |

|---|---|---|---|

| Novozym 435 | > 4 | 1 hour, 30°C | Yield remained stable above 40%. scirp.orgscirp.org |

Biocatalysts from Marine Microorganisms (e.g.,Bacillus sp. DL-2,Bacillus sp. SCSIO 15121)

Marine microorganisms represent a vast and largely untapped source of novel enzymes with unique properties, such as high salt tolerance and stability under various conditions. Research into these biocatalysts has identified promising candidates for the synthesis of chiral compounds like this compound.

A novel esterase from the marine bacterium Bacillus sp. SCSIO 15121 has been identified and characterized for its potential in the enantioselective resolution of (±)-1-phenylethanol and the hydrolysis of (±)-1-phenylethyl acetate. dntb.gov.ua This marine-derived enzyme demonstrates the potential of bioprospecting in marine environments to discover new biocatalysts for producing enantiomerically pure chemicals. dntb.gov.ua Such enzymes can offer advantages over terrestrial counterparts, and their application in solid-state fermentation using agro-industrial feedstocks highlights a potentially economical and sustainable production method. dntb.gov.ua

Kinetic Studies and Modeling of Enzymatic Processes (e.g., Michaelis-Menten Kinetics)

Understanding the kinetics of the enzymatic synthesis of this compound is essential for process optimization and reactor design. Kinetic studies often employ the Michaelis-Menten model to describe the relationship between the rate of reaction, substrate concentration, and enzyme-specific parameters.

For the synthesis of this compound using Novozym 435 lipase, kinetic parameters have been determined. oalib.comscirp.org The maximum reaction rate (Vmax) was found to be 0.118 mol/L·h, and the Michaelis constant (Km) was 0.105 mol/L. oalib.comscirp.orgscirp.org The ratio Km/Vmax was calculated to be 0.8943 h. oalib.comscirp.org Based on these values, the Michaelis-Menten model for this specific reaction was established as: V₀ = (0.118 * [S]) / (0.105 + [S]). oalib.comscirp.orgscirp.org This model provides a valuable tool for predicting the reaction rate at different substrate concentrations and for optimizing the process for industrial-scale production. scirp.org

Table 3: Michaelis-Menten Kinetic Parameters for this compound Synthesis

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 0.118 | mol/L·h |

| Km | 0.105 | mol/L |

Dynamic Kinetic Resolution (DKR)

Integration of Racemization Catalysts (e.g., Ruthenium Complexes) with Enzymatic Acylation

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of conventional kinetic resolution. It achieves this by combining a highly enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer of the starting material. nih.gov

In the synthesis of enantiomerically pure this compound, DKR has been successfully implemented by integrating a lipase, such as immobilized Candida antarctica lipase B (CALB), with a ruthenium-based racemization catalyst. nih.govnih.gov A particularly effective ruthenium complex, (η⁵-C₅Ph₅)RuCl(CO)₂, has shown very high reactivity for the racemization of 1-phenylethanol. nih.govnih.gov This chemoenzymatic approach allows for the quantitative conversion of racemic 1-phenylethanol into a single enantiomer of the acetate product. In a large-scale experiment, using just 0.05 mol% of the ruthenium catalyst at 70°C, (R)-1-phenylethyl acetate was produced with a 97% yield and an excellent enantiomeric excess of 99.8% within 20 hours. nih.gov This integration of a metal catalyst for racemization with a biocatalyst for acylation provides an efficient and high-yielding pathway to enantiopure esters. acs.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-Phenylethyl acetate |

| 1-Phenylethanol |

| (rac)-1-Phenylethanol |

| (S)-1-Phenylethanol |

| Vinyl acetate |

| Isopropenyl acetate |

| 4-Chlorophenyl acetate |

| Tris-HCl |

| Ruthenium |

Asymmetric Hydrolysis via Whole-Cell Biocatalysis

The kinetic resolution of racemic this compound through asymmetric hydrolysis represents a key biocatalytic approach. Whole-cell biocatalysis, which utilizes intact microbial cells, offers advantages such as cofactor regeneration and improved enzyme stability. Research has demonstrated the efficacy of marine microorganisms in this process.

For instance, whole cells of Bacillus sp. DL-2, isolated from the deep sea, have been successfully employed as biocatalysts for the asymmetric hydrolysis of (±)-1-phenylethyl acetate. Optimization of the reaction conditions led to the production of the chiral products, (R)-1-phenylethanol and (S)-1-phenylethyl acetate, with high optical purities of 96% and 99.8%, respectively. figshare.com This method is noted for being environmentally friendly and shows potential for industrial-scale asymmetric synthesis. figshare.com

Further studies have explored other marine bacteria. A novel esterase, BSE01281, from Bacillus sp. SCSIO 15121, was found to effectively resolve (±)-1-phenylethyl acetate. Through direct hydrolysis, this enzyme produced (R)-1-phenylethanol with an enantiomeric excess (e.e.) greater than 99% and (S)-1-phenylethyl acetate with an e.e. over 95%, achieving a conversion of 49% in 8 hours. nih.gov This highlights the potential of microbial esterases in producing highly pure chiral compounds. nih.gov

| Biocatalyst | Product | Enantiomeric Excess (e.e.) | Conversion | Reaction Time |

|---|---|---|---|---|

| Bacillus sp. DL-2 | (R)-1-Phenylethanol | 96% | Not Specified | Not Specified |

| (S)-1-Phenylethyl acetate | 99.8% | |||

| Esterase from Bacillus sp. SCSIO 15121 | (R)-1-Phenylethanol | >99% | 49% | 8 hours |

| (S)-1-Phenylethyl acetate | >95% |

Preparation of Chiral Alcohols (e.g., (R)-1-Phenylethanol) from this compound

The enzymatic kinetic resolution (EKR) of racemic this compound is a primary method for producing enantiomerically pure alcohols, particularly (R)-1-phenylethanol. This process relies on the enantioselective action of enzymes, most commonly lipases, which preferentially catalyze the hydrolysis of one enantiomer of the acetate, leaving the other enantiomer and the corresponding chiral alcohol.

Immobilized lipases are frequently used to enhance stability and reusability. For example, extracellular proteases from the deep-sea bacterium Bacillus sp. DL-1, when immobilized on kieselguhr, served as effective biocatalysts for the asymmetric hydrolysis of (±)-1-phenylethyl acetate. figshare.com Under optimized conditions, this system produced (R)-1-phenylethanol with an enantiomeric excess of the product (e.e.p) greater than 97% at a 53% yield. figshare.com

Similarly, the esterase BSE01281 from Bacillus sp. SCSIO 15121 demonstrated high efficiency in the direct hydrolysis of racemic this compound. This biocatalyst yielded (R)-1-phenylethanol with an e.e. exceeding 99% at a 49% conversion rate. nih.gov The production of the (R)-enantiomer is noteworthy as it is not as readily prepared by dehydrogenases, which typically yield the (S)-enantiomer. nih.gov The use of lipases such as Novozyme 435 in the kinetic resolution of (R,S)-1-phenylethanol has also been extensively studied to optimize reaction parameters like temperature, substrate concentration, and reaction time to achieve high enantiomeric excess. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses, which combine multiple reaction steps in a single reactor, offer significant advantages in terms of process efficiency, reduced waste, and cost-effectiveness. The chemoenzymatic synthesis of (R)-1-phenylethyl acetate from acetophenone (B1666503) is a prime example of this strategy.

This one-pot approach involves the initial hydrogenation of a prochiral ketone, such as acetophenone, to a racemic alcohol, followed by the in-situ enzymatic kinetic resolution of the alcohol to the desired chiral ester. researchgate.netresearchgate.net The process typically utilizes a heterogeneous metal catalyst for the hydrogenation step and an immobilized lipase for the subsequent acylation. researchgate.netresearchgate.net

The kinetics of this one-pot synthesis have been systematically investigated, revealing a complex interplay between the hydrogenation catalyst and the enzyme. epa.gov The performance of these catalysts is not independent; rather, they act in concert. The reaction mechanism is further complicated by side reactions, such as the dehydration of the intermediate (R,S)-1-phenylethanol to styrene (B11656), which can then be hydrogenated to ethyl benzene. epa.gov

The choice of catalyst and its support material is critical to the success of the one-pot synthesis. Palladium-based catalysts are commonly employed for the hydrogenation of acetophenone.

PdZn/Al2O3 : Bimetallic catalysts, such as PdZn/Al2O3, have been investigated to improve performance. In a one-pot system that also included a racemization catalyst (Ru/Al2O3) alongside the hydrogenation and acylation catalysts, a PdZn/Al2O3 catalyst calcined and reduced at 500°C yielded the highest selectivity to R-1-phenylethyl acetate (32%) at a 48% conversion. researchgate.net

N-functionalized Hollow Vapor-Grown Carbon Nanofibers (N-VGCFs) : Novel support materials have been explored to enhance catalytic activity. Basic N-functionalized vapor-grown carbon nanofibers (N-VGCFs) were used as a support for palladium catalysts. abo.firesearchgate.net In the one-pot synthesis of (R)-1-phenylethyl acetate from acetophenone, the catalytic activity was highly dependent on the catalyst reduction procedure. The highest yield of the desired product, 35%, was achieved over a Pd-N-VGCF catalyst where the support had been treated with gaseous ammonia (B1221849) at 400°C before the addition of palladium. abo.fi

| Catalyst System | Reaction | Key Finding |

|---|---|---|

| Pd/Al2O3 + Lipase | Acetophenone Hydrogenation & Acylation | Demonstrates the feasibility of the one-pot concept, but with complex kinetic interactions. epa.gov |

| PdZn/Al2O3 + Lipase + Ru/Al2O3 | Acetophenone Hydrogenation, Acylation & Racemization | Achieved 32% selectivity to R-1-phenylethyl acetate at 48% conversion. researchgate.net |

| Pd/N-VGCF + Lipase | Acetophenone Hydrogenation & Acylation | Yielded 35% of (R)-1-phenylethyl acetate, showing the positive effect of the basic support. abo.fi |

Exploration of Novel Catalytic Systems

To overcome limitations of conventional reaction media and improve catalyst performance and reusability, novel catalytic systems are being investigated.

Two-phase systems, often employing ionic liquids (ILs) in conjunction with traditional organic solvents, have emerged as a promising strategy for the synthesis of this compound. mdpi.com In this setup, one phase contains the enzyme while the other contains the substrates and products, facilitating easy separation and reuse of the biocatalyst. mdpi.com

In the kinetic resolution of (R,S)-1-phenylethanol, a two-phase system of n-heptane and an ionic liquid ([EMIM][BF4]) was studied. Using Burkholderia cepacia lipase and vinyl acetate as the acylating agent, this system produced enantiomerically pure (R)-1-phenylethyl acetate with an enantiomeric excess of the product (eeₚ) of 98.9% and a conversion of 40.1%. mdpi.com The enantioselectivity (E) was high, with a value greater than 200. A key advantage of this system is the ability to reuse the enzyme for multiple reaction cycles, with one study demonstrating five cycles, thereby ensuring high operational stability of the lipase. mdpi.com

Use of Ionic Liquids in Catalysis

Ionic liquids (ILs) have emerged as promising media for biocatalytic processes, offering a superior microenvironment for enzymes compared to conventional organic solvents. In the synthesis of this compound, ILs have been shown to significantly enhance the activity, stability, and reusability of lipases, which are common catalysts for this transformation.

Researchers have designed and synthesized various 1,3-dialkylimidazolium hexafluorophosphate (B91526) ionic liquids to serve as reaction media for the lipase-catalyzed synthesis of phenylethyl acetate. researchgate.net A study focusing on temperature-controlled ionic liquids utilized 1,3-di(2-methylbutyl)imidazolium hexafluorophosphate, which provided an excellent microenvironment for Pseudomonas cepacia lipase. researchgate.net This system demonstrated that the enzyme's activity and stability were markedly higher than in hexane. researchgate.net Optimal conditions for the synthesis were identified as 30 mg of lipase, 1.0 g of the ionic liquid, a 2% water content, a reaction temperature of 35 °C, and a reaction time of 48 hours, achieving a product yield of up to 92.3%. researchgate.net

The spatial configuration of ionic liquids, in addition to their hydrophobicity and nucleophilicity, is a key factor influencing enzyme performance. researchgate.net In a comparative study, the ionic liquid 1,3-di-isobutylimidazolium hexafluorophosphate ([D(i-C4)Im][PF6]) was found to provide lipase with better activity and reactivity than other ILs and hexane. researchgate.net Under optimized conditions using this medium, the initial reaction rate was 1.93 µmol·mg⁻¹·min⁻¹, with the conversion of 1-phenylethanol reaching 50% and the lipase exhibiting a half-life of 348 hours. researchgate.net

Table 1: Performance of Lipase in Different Ionic Liquids for this compound Synthesis

| Ionic Liquid | Catalyst | Yield | Key Findings |

|---|---|---|---|

| 1,3-di(2-methylbutyl)imidazolium hexafluorophosphate | Pseudomonas cepacia lipase | 92.3% | Enzyme activity and stability are remarkably better than in hexane. researchgate.net |

Chemically Modified Cellulose (B213188) Paper as Catalytic Reactors

A novel approach in catalysis involves the use of chemically modified cellulose paper as a microstructured reactor for the production of this compound. mdpi.comnih.gov This method utilizes cellulose paper as a solid support for enzyme immobilization, offering high reaction efficiencies and excellent practical properties. mdpi.comresearchgate.net

The process involves modifying the cellulose paper using a silane-coupling technique. mdpi.comnih.gov For the synthesis of this compound, methacrylate-modified paper is used for the efficient immobilization of lipase. mdpi.com The lipase is adsorbed onto the hydrophobic surfaces of the modified paper through hydrophobic interactions. researchgate.net This immobilized enzyme system is then used in the nonaqueous transesterification reaction between 1-phenylethanol and vinyl acetate to produce this compound. mdpi.com

Research has demonstrated the superior performance of lipase immobilized on methacrylate-modified paper compared to both free lipase and lipase immobilized on original, unmodified paper. mdpi.com In a batch-mode reaction, the specific activity of lipase on the modified paper was 25.3, which was approximately 40 times higher than that of the free lipase (0.63). mdpi.com The lipase on the original paper showed poor specific activity (0.31). mdpi.com

This catalytic paper material is also highly effective in a continuous flow process. The interconnected, micrometer-scale porous microstructure of the paper provides short diffusion paths, leading to fast mixing of reactants and effective transport to the catalytically-active sites of the enzyme. mdpi.comresearchgate.net This results in significantly higher productivity in flow mode compared to batch mode, even under vigorous stirring. mdpi.comresearchgate.net The paper-immobilized enzyme system represents a promising route toward green and sustainable chemistry, as the catalytic paper can be easily reused and adapted to various reactor configurations. researchgate.net

Table 2: Comparison of Lipase Activity in Different Systems for this compound Synthesis

| Catalytic System | Process Mode | Specific Activity | Productivity (µmol·h⁻¹) |

|---|---|---|---|

| Free Lipase Powder | Batch | 0.63 | 1.1 |

| Lipase on Original Paper | Batch | 0.31 | 0.5 |

| Lipase on Methacrylate-Modified Paper | Batch | 25.3 | 41.8 |

Data derived from batch and flow processes for the production of this compound using lipase immobilized on methacrylate-modified paper. mdpi.com

Acylation Reactions and General Synthetic Methods

The primary route for synthesizing this compound is the acylation of 1-phenylethanol. abo.fiabo.fi This transformation can be achieved through various methods, including enzyme-catalyzed reactions and conventional chemical synthesis, with different acyl donors influencing reaction efficiency. abo.fi

Enzymatic kinetic resolution using lipases is a widely studied, environmentally friendly method. scirp.orgoalib.com In these biocatalytic systems, the choice of acyl donor is critical. Activated esters like vinyl acetate and isopropenyl acetate have shown very high acylation rates, while lower rates are observed with ethyl acetate. abo.firesearchgate.net A study comparing different acyl donors found that vinyl acetate provided a higher yield (45.80%) than ethyl acetate (38.06%), methyl acetate (31.51%), and ethyl formate (B1220265) (26.98%) when using Novozym 435 lipase. researchgate.net

The reaction solvent also plays a significant role. While the reaction can proceed without a solvent, certain organic solvents can enhance performance. researchgate.net For instance, n-hexane has been identified as an optimal solvent, yielding 58.45% of this compound, which is superior to reactions in toluene, n-heptane, acetonitrile, and tetrahydrofuran. scirp.orgresearchgate.net

Reaction parameters such as temperature and catalyst concentration are optimized to maximize yield. For the Novozym 435 lipase system in n-hexane, optimal conditions were found to be a temperature of 60°C, a lipase concentration of 40 mg/mL, a 1-phenylethanol concentration of 100 mmol/mL, and a vinyl acetate concentration of 500 mmol/L, resulting in a 61.49% yield after 24 hours. scirp.orgscirp.org

A general and convenient method for the acetylation of alcohols, including sterically crowded substrates like 1-phenylethanol, involves reacting the alcohol with acetic anhydride in the absence of any solvent or catalyst. mdpi.com Under these conditions, 1-phenylethanol achieved over 99% conversion after 20 hours at 60°C. mdpi.com This method is notable for its mild experimental conditions and high yields for a variety of substrates. mdpi.com

Table 3: Effect of Acyl Donor and Solvent on the Yield of this compound

| Acyl Donor | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Ethyl acetate | - | Novozym 435 | 38.06 researchgate.net |

| Vinyl acetate | - | Novozym 435 | 45.80 researchgate.net |

| Vinyl acetate | n-Hexane | Novozym 435 | 58.45 scirp.orgresearchgate.net |

| Vinyl acetate | Toluene | Novozym 435 | 48.20 researchgate.net |

Spectroscopic and Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of 1-phenylethyl acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular characteristics of the compound. acs.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-phenylethyl acetate by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The protons of the phenyl group typically appear as a multiplet in the aromatic region, around 7.30 ppm. The methine proton (CH) adjacent to the phenyl group and the ester oxygen shows a quartet signal at approximately 5.88 ppm due to coupling with the neighboring methyl protons. The methyl group (CH₃) of the ethyl fragment appears as a doublet at about 1.53 ppm, while the methyl group of the acetate moiety presents as a singlet around 2.06 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl ring resonate in the range of 126.06 to 141.65 ppm. The carbonyl carbon of the ester group is typically found further downfield at about 170.29 ppm. The methine carbon atom appears around 72.28 ppm, and the two methyl carbons show signals at approximately 22.17 ppm (from the ethyl group) and 21.31 ppm (from the acetate group). rsc.org

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|

| 7.30 | m | Phenyl group protons |

| 5.88 | q | Methine proton (CH) |

| 2.06 | s | Acetate methyl protons (CH₃) |

| 1.53 | d | Ethyl methyl protons (CH₃) |

Data sourced from a study using CDCl₃ as the solvent. rsc.org

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 170.29 | Carbonyl carbon (C=O) |

| 141.65 | Phenyl carbon (quaternary) |

| 128.46 | Phenyl carbons |

| 127.83 | Phenyl carbons |

| 126.06 | Phenyl carbons |

| 72.28 | Methine carbon (CH) |

| 22.17 | Ethyl methyl carbon (CH₃) |

| 21.31 | Acetate methyl carbon (CH₃) |

Data sourced from a study using CDCl₃ as the solvent. rsc.org

Determining the enantiomeric purity of this compound is often accomplished using NMR spectroscopy in conjunction with chiral solvating agents (CSAs). unipi.itacs.org CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, allowing for the quantification of each enantiomer. unipi.it This technique is a valuable alternative to chiral chromatography for assessing enantiomeric excess. acs.org The interaction between the CSA and the enantiomers of this compound leads to the separation of signals in the NMR spectrum, with the integration of these signals providing the ratio of the enantiomers present. researchgate.net

Another approach to determine the enantiomeric composition of this compound involves its conversion into a pair of diastereomers through a reaction with a chiral derivatizing agent. nih.gov For instance, the unreacted 1-phenylethanol (B42297) from a kinetic resolution can be reacted with a chiral acid, such as (R)-(-)-acetoxyphenylacetic acid, to form diastereomeric esters. nih.govunits.it These diastereomers are distinct compounds with different physical properties and, crucially, different NMR spectra. units.itresearchgate.net

In the ¹H NMR spectrum, the signals of the protons in the two diastereomers will have different chemical shifts. For example, the methyl doublets of the 1-phenylethyl moiety in the resulting diastereomers appear at slightly different chemical shifts, often centered around 1.5 ppm. nih.govresearchgate.net By comparing the integrals of these separated signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original this compound, can be accurately determined. researchgate.net For instance, the (R,R) diastereomer might show a doublet at approximately 1.54 ppm, while the (S,R) diastereomer's doublet could appear at around 1.41 ppm. units.itresearchgate.net

Mass Spectrometry (MS) (e.g., GC/MS, Isotope Ratio MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify it in complex mixtures. acs.orgnih.gov When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of volatile compounds. acs.org In the mass spectrum of this compound, the molecular ion peak (M+) may be observed, but often the most prominent peak corresponds to the loss of an acetyl group, resulting in a fragment ion at m/z 104. rsc.org Another significant fragment is often seen at m/z 43, corresponding to the acetyl cation. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. rsc.org Isotope Ratio Mass Spectrometry (IRMS) can be employed to determine the isotopic composition of the molecule, which can be useful in studies of natural products to ascertain their origin. acs.org For instance, the δ¹³C value can help to distinguish between natural and synthetic sources of this compound. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org In the IR spectrum of this compound, a characteristic and strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1744 cm⁻¹. rsc.org The C-O stretching vibrations of the ester linkage also give rise to characteristic bands. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, particularly for resolving its enantiomers. mdpi.comresearchgate.net

Gas chromatography (GC) is a common method for analyzing the purity of this compound and for monitoring the progress of reactions in which it is a product. scirp.orgscirp.org Under specific GC conditions, this compound will have a characteristic retention time. For example, using a KB-5 column, this compound was found to have a retention time of 2.99 minutes under certain analytical conditions. scirp.org Enantioselective GC, using a chiral stationary phase, can be used to separate and quantify the individual enantiomers of this compound. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another powerful technique for the enantioselective separation of this compound and its precursor, 1-phenylethanol. mdpi.comnih.gov For instance, a Lux Cellulose-3 column has been used to achieve baseline separation of the enantiomers. mdpi.com The choice of mobile phase, such as a mixture of n-heptane and 2-propanol, is critical for achieving good resolution. mdpi.com Preparative HPLC can be used to isolate larger quantities of the purified compound. acs.orgresearchgate.net

Column chromatography using silica (B1680970) gel is a standard method for the purification of this compound from reaction mixtures. acs.orgnih.gov Thin-Layer Chromatography (TLC) is often used to monitor the progress of the separation. nih.gov

Determination of Enantiomeric Excess (ee) and Enantioselectivity (E)

In the context of chiral chemistry, particularly enzymatic kinetic resolutions, two parameters are critical: enantiomeric excess (ee) and enantioselectivity (E-value).

Enantiomeric Excess (ee): This parameter quantifies the purity of a chiral sample. It represents the degree to which one enantiomer is present in excess of the other. It is calculated for both the unreacted substrate (eeₛ) and the formed product (eeₚ). The calculation is based on the concentration or peak area of the (R) and (S) enantiomers, determined by a chiral analytical method like GC or HPLC. rsc.orgscielo.br

The formula for enantiomeric excess is: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively; the formula is adjusted if the S-enantiomer is in excess). rsc.org

Enantioselectivity (E-value): The E-value, or enantiomeric ratio, is a measure of the enzyme's ability to discriminate between the two enantiomers of a substrate. A high E-value signifies that the enzyme reacts much faster with one enantiomer than the other, leading to a highly efficient separation. An E-value greater than 200 is generally considered excellent for preparative purposes. mdpi.comresearchgate.net The E-value is calculated from the extent of conversion (c) and the enantiomeric excesses of the substrate (eeₛ) and product (eeₚ). scielo.br

Several studies have focused on the enzymatic resolution of racemic 1-phenylethanol to produce enantiopure this compound, reporting high values for both ee and E. mdpi.comresearchgate.netresearchgate.netnih.gov

| Enzyme/Catalyst System | Product | eeₚ (%) | Conversion (c, %) | E-value | Reference |

|---|---|---|---|---|---|

| Burkholderia cepacia lipase (B570770) with [EMIM][BF₄] | (R)-1-phenylethyl acetate | 98.9 | 40.1 | > 200 | mdpi.com |

| Immobilized extracellular proteases from Bacillus sp. DL-1 | (S)-1-phenylethyl acetate | > 99 (eeₛ) | Not specified (Yield 79%) | Not specified | researchgate.net |

| Immobilized CALB on octyl-agarose | (R)-1-phenylethyl acetate | > 99 | ~40 | > 200 | researchgate.net |

| Esterase BSE01281 from Bacillus sp. | (R)-1-phenylethyl acetate | > 99 | 42 | Not specified | nih.gov |

Theoretical and Computational Research

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic behavior of molecules over time, offering crucial insights into reaction mechanisms. In the context of 1-phenylethyl acetate (B1210297), MD simulations have been particularly valuable in understanding its enzyme-catalyzed reactions, such as kinetic resolution by lipases.

Researchers have employed MD simulations to study the conformational dynamics of enzymes like Candida antarctica lipase (B570770) B (CALB) when interacting with 1-phenylethyl acetate. These simulations reveal how the enzyme's structure, particularly the "lid" that covers the active site, opens to accommodate the substrate. This dynamic process is essential for the catalytic activity and enantioselectivity of the lipase. By simulating the enzyme-substrate complex, scientists can analyze the subtle conformational changes that favor the acylation of one enantiomer of 1-phenylethanol (B42297) over the other, leading to the production of enantioenriched this compound. These simulations provide a step-by-step understanding of the catalytic cycle, from substrate binding to product release, which is challenging to observe experimentally.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a receptor, typically a protein.

In the study of this compound, molecular docking has been instrumental in elucidating the basis of its enantioselective resolution by lipases. By docking both the (R)- and (S)-enantiomers of the precursor alcohol, 1-phenylethanol, into the active site of lipases like CALB, researchers can predict which enantiomer will bind more favorably for the acylation reaction that produces this compound. These studies often reveal key amino acid residues within the enzyme's active site that form hydrogen bonds or van der Waals interactions with the substrate. The subtle differences in the fit and interaction energies between the two enantiomers and the enzyme's active site explain the observed enantioselectivity of the reaction.

Density Functional Theory (DFT) Calculations for Stability and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the stability and reactivity of chemical compounds.

For this compound, DFT calculations have been employed to study its conformational landscape and the energetics of its chemical reactions. Researchers have identified different stable conformers of the molecule and calculated their relative energies, providing insights into the most likely shapes the molecule will adopt. researchgate.net Furthermore, DFT has been crucial in investigating the mechanism of the gas-phase thermal decomposition of this compound. researchgate.net By calculating the energies of the reactant, transition state, and products, DFT can predict the activation energy and reaction enthalpy, which are key parameters for understanding the reaction's feasibility and kinetics. researchgate.net These calculations have shown that the decomposition likely proceeds through a six-membered cyclic transition state. researchgate.net

Table 1: Calculated Thermodynamic Parameters for the Gas-Phase Thermal Decomposition of this compound at 623K researchgate.net

| Thermodynamic Parameter | Value |

| ΔH (kJ/mol) | 199.13 |

| ΔS (J/mol·K) | 1.83 |

| ΔG (kJ/mol) | 197.99 |

Computational Investigation of Gas-Phase Thermal Decomposition Kinetics and Thermodynamics

The study of gas-phase thermal decomposition is crucial for understanding the stability of a compound at elevated temperatures. Computational methods have been applied to investigate the kinetics and thermodynamics of the pyrolysis of this compound.

Using computational chemistry software, researchers have modeled the unimolecular decomposition of this compound into styrene (B11656) and acetic acid. researchgate.net These studies involve locating the transition state structure for the reaction and calculating the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation. researchgate.net The rate constant (k) for the decomposition can then be predicted at different temperatures. Thermodynamic properties such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction are also calculated to determine if the decomposition is thermodynamically favorable. researchgate.net

Table 2: Calculated Kinetic Parameters for the Gas-Phase Thermal Decomposition of this compound researchgate.net

| Kinetic Parameter | Value |

| Ea (kJ/mol) | 203.88 |

| log A (s⁻¹) | 13.46 |

| k (s⁻¹) at 623K | 1.83 x 10⁻⁴ |

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. PES analysis is a fundamental tool in computational chemistry for understanding chemical reactions.

In the context of the thermal decomposition of this compound, the PES provides a detailed map of the energy landscape connecting the reactant to the products. researchgate.net By mapping the PES, researchers can identify the minimum energy path for the reaction, which proceeds through a specific transition state. researchgate.net The PES confirms that the decomposition is a concerted process occurring via a six-membered cyclic transition state, a common mechanism for the pyrolysis of esters. researchgate.net This analysis provides a visual and quantitative understanding of the energy barriers that must be overcome for the reaction to occur and the stability of the intermediates and transition states involved. researchgate.net

Modeling of Chiral Recognition Mechanisms

The ability to distinguish between enantiomers, known as chiral recognition, is a critical aspect of many biological and chemical processes. For this compound, which is often produced via enzymatic kinetic resolution, understanding the mechanism of chiral recognition at the molecular level is of great interest.

Computational modeling plays a vital role in elucidating these mechanisms. By combining molecular docking and molecular dynamics simulations, researchers can model the interaction of both enantiomers of the precursor alcohol with the active site of a lipase. These models can reveal subtle differences in how each enantiomer fits into the binding pocket and interacts with the catalytic residues. For instance, the models might show that one enantiomer is positioned more favorably for the nucleophilic attack by the serine residue in the lipase's catalytic triad, leading to a faster reaction rate for that enantiomer. These computational insights provide a detailed rationale for the experimentally observed enantioselectivity in the synthesis of this compound.

Application of Machine Learning in Olfactory Receptor-Odorant Interactions

The sense of smell is a complex process involving the interaction of odorant molecules with a large family of olfactory receptors (ORs). Predicting the scent of a molecule from its structure is a significant challenge that machine learning (ML) is beginning to address.

While specific ML models for predicting the olfactory perception of this compound are not yet widely published, the general framework for such predictions is well-established. These models are typically trained on large datasets of molecules with known odor characteristics. The chemical structure of each molecule is converted into a set of numerical descriptors or "fingerprints" that capture its physicochemical properties. The ML algorithm then learns the relationship between these descriptors and the perceived odor. For a new molecule like this compound, its structural descriptors would be fed into the trained model to predict its scent profile. As more data on odorant-OR interactions become available, the accuracy of these ML models is expected to improve, potentially enabling the de novo design of fragrances with specific desired scents.

Biochemical and Biological Activity Research

Potential Biological Activities of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate (B1210297)

Research into the antimicrobial properties of various acetamide and acetate derivatives has revealed that structural modifications can lead to significant antibacterial and antifungal activities. For instance, studies on novel 2-oxo-N-phenylacetamide derivatives have demonstrated potent antibacterial effects against rice bacterial blight and streak, with some compounds showing significantly better efficacy than commercial controls. These results suggest that the core structure, when appropriately modified, can be a promising scaffold for new antibacterial agents. While direct studies on the antimicrobial activity of 2-(diphenylamino)-2-oxo-1-phenylethyl acetate are not extensively available in publicly accessible literature, related compounds containing the phenylamino acetic acid moiety have been synthesized and evaluated. For example, a series of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides exhibited moderate antibacterial and antifungal activity against various strains. asianpubs.org Specifically, compounds with bromine and iodine substitutions showed relatively higher effectiveness. asianpubs.org This indicates that the broader class of compounds has potential antimicrobial applications, warranting further investigation into the specific efficacy of 2-(diphenylamino)-2-oxo-1-phenylethyl acetate.

Table 1: Antimicrobial Activity of Related Phenyl Amino Acetic Acid Derivatives

| Compound Modification | Bacterial Strains | Fungal Strains | Activity Level |

|---|---|---|---|

| 5-Bromo substitution | B. stereothermophilus, S. aureus, and others | Active | Moderate |

| 5-Iodo substitution | B. stereothermophilus, S. aureus, and others | Not specified | Moderate |

| Unsubstituted (R=H) | Gram-positive organisms | Active | Moderate |

| 5-Chloro substitution | Not specified | Active | Moderate |

The investigation of novel chemical entities for anticancer properties is a significant area of pharmaceutical research. Derivatives of 2-oxo-acetamide and related structures have shown promise in this domain. For example, novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives have been synthesized and evaluated for the treatment of esophageal squamous cell carcinoma, with some analogues showing potent activity. Similarly, a series of 2-[2-Oxo-3-(arylimino)indolin-1-yl]-N-arylacetamides were reported as potent anti-breast cancer agents, with some derivatives exhibiting significant growth inhibition against MCF-7 cells. researchgate.net

While direct experimental data on the antitumor activity of 2-(diphenylamino)-2-oxo-1-phenylethyl acetate is limited in the available literature, the antitumor potential of structurally related compounds suggests this could be a fruitful area for future research. For instance, studies on 22-oxo-26-selenocyanocholestane derivatives have demonstrated selective antitumor activity and the ability to potentiate apoptosis in tumor cells. nih.gov Furthermore, research on 6-acrylic phenethyl ester-2-pyranone derivatives showed potent cytotoxic activity against several tumor cell lines. These findings highlight the potential for compounds with a 2-oxo-1-phenylethyl backbone to be developed as antitumor agents.